4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
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Overview
Description
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one: is a chemical compound with the molecular formula C13H10ClN3O . It is a member of the pyrimido4,5-cbenzazepine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-aminopyrimidine.
Cyclization Reaction: The key step involves a cyclization reaction to form the pyrimidobenzazepine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
- 4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
Uniqueness
4-Chloro-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
64261-43-4 |
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Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-chloro-5-methyl-11H-pyrimido[4,5-c][2]benzazepin-6-one |
InChI |
InChI=1S/C13H10ClN3O/c1-17-12-10(11(14)15-7-16-12)6-8-4-2-3-5-9(8)13(17)18/h2-5,7H,6H2,1H3 |
InChI Key |
BPXGGZBTRPBWBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)Cl |
Origin of Product |
United States |
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